

# Application Note: Strategic Utilization of 3-Chloro-4-methylbenzamide in Medicinal Chemistry

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## Compound of Interest

Compound Name: 3-Chloro-4-methylbenzamide

CAS No.: 24377-95-5

Cat. No.: B1621129

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## Executive Summary

**3-Chloro-4-methylbenzamide** represents a "privileged scaffold" in early-stage drug discovery due to its unique combination of electronic distinctiveness and orthogonal reactivity.<sup>[1]</sup> Unlike simple benzamides, the 3-chloro and 4-methyl substituents provide specific steric handles and electronic modulation (Hammett

values: Cl

+0.37, Me

-0.<sup>[1]</sup>17) that optimize ligand-protein binding interactions.<sup>[1]</sup>

This guide details the use of this building block in:

- **Fragment-Based Drug Discovery (FBDD):** As a low-molecular-weight (MW 169.61), high-ligand-efficiency starting point.<sup>[1]</sup>
- **Divergent Synthesis:** Leveraging the aryl chloride for cross-coupling while preserving the amide pharmacophore.
- **Case Applications:** Specifically in the design of Melanocortin-5 receptor (MC5R) antagonists and kinase inhibitors.

## Chemical Profile & Structural Logic

### Physicochemical Properties

Property	Value	Drug Discovery Significance
CAS Number	24377-95-5	Unique identifier for procurement/database registration.[1]
MW	169.61 g/mol	Ideal for FBDD (Rule of 3 compliant).
LogP	-2.5	Good lipophilicity for membrane permeability without being "greasy".
H-Bond Donors	2 (Amide )	Critical for anchoring in the ATP-binding pocket of kinases. [1]
H-Bond Acceptors	1 (Carbonyl )	Directional H-bond acceptor.[1]
Rotatable Bonds	1 (Amide-Aryl)	Low entropic penalty upon binding.[1]

### Reactivity Vectors

The molecule offers three distinct vectors for chemical elaboration, allowing for "SAR by Catalog" or rapid library generation:

- Vector A (Amide): Hydrolysis to acid, dehydration to nitrile, or Hoffman rearrangement to aniline.
- Vector B (Aryl Chloride): A handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1] Note: The chloride is less reactive than bromide, requiring electron-rich ligands (e.g., SPhos, XPhos).

- Vector C (Methyl Group): Benzylic oxidation to aldehyde/acid or radical halogenation.

## Synthetic Utility & Protocols

### Pathway Visualization

The following diagram illustrates the divergent synthesis potential starting from **3-Chloro-4-methylbenzamide**.

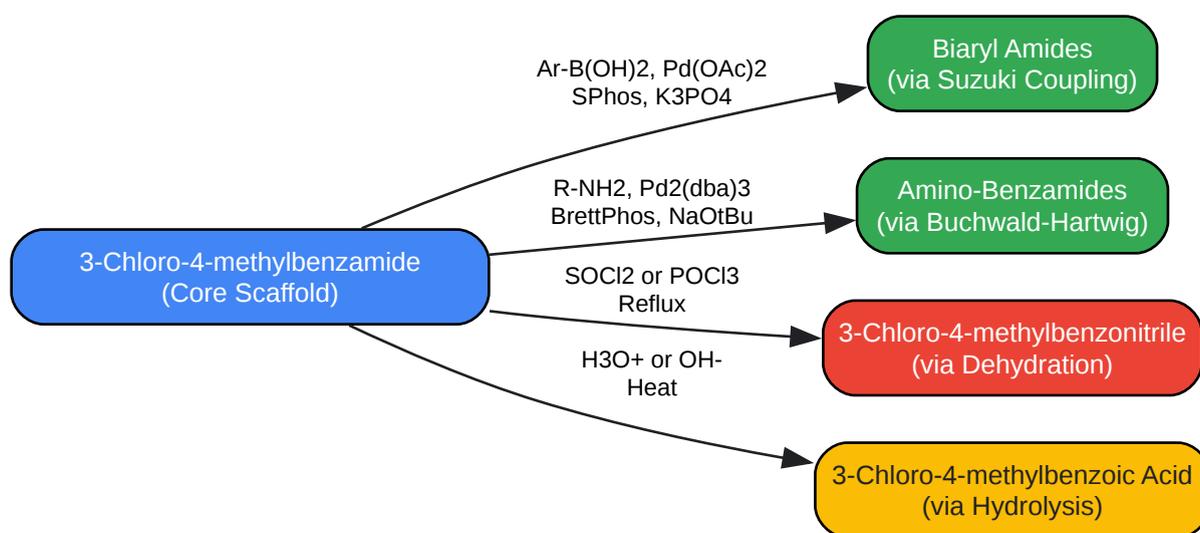


Figure 1: Divergent synthetic pathways from 3-Chloro-4-methylbenzamide.

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[1][2]

## Protocol: Suzuki-Miyaura Coupling on the Aryl Chloride

Rationale: Coupling an aryl chloride is challenging due to the strong C-Cl bond (approx. 96 kcal/mol).[1] Standard ligands (

) often fail. We utilize SPhos, a Buchwald biaryl phosphine ligand, to facilitate the oxidative addition step.

Reagents:

- Substrate: **3-Chloro-4-methylbenzamide** (1.0 equiv)[1]

- Boronic Acid: Phenylboronic acid (1.2 equiv)

- Catalyst: Pd(OAc)

(2 mol%)

- Ligand: SPhos (4 mol%)

- Base: K

PO

(2.0 equiv)

- Solvent: Toluene/Water (10:1 v/v)

#### Step-by-Step Procedure:

- Setup: In a glovebox or under Argon flow, charge a reaction vial with **3-Chloro-4-methylbenzamide** (169 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)

(4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground K

PO

(424 mg, 2.0 mmol).

- Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL). Seal the vial with a Teflon-lined cap.

- Reaction: Heat the mixture to 100°C with vigorous stirring for 12–16 hours. Self-Validation: The reaction mixture should turn from dark red/brown to black (active Pd species).

- Workup: Cool to room temperature (RT). Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).

- Purification: Dry organic layer over Na

SO

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

- Expected Outcome: A biaryl amide product. Yields typically range from 75-90%.<sup>[1]</sup>

## Protocol: Amide Dehydration to Nitrile

Rationale: Converting the primary amide to a nitrile creates a versatile intermediate for heterocycle synthesis (e.g., tetrazoles, oxadiazoles).

Procedure:

- Dissolve **3-Chloro-4-methylbenzamide** (1.0 equiv) in dry DMF.
- Cool to 0°C. Add Cyanuric Chloride (0.5 equiv) effectively or Thionyl Chloride (1.5 equiv).
- Stir at RT for 2 hours.
- Pour into ice water. The nitrile product often precipitates as a solid.

## Case Studies in Drug Discovery

### Melanocortin-5 Receptor (MC5R) Antagonists

Research has identified **3-chloro-4-methylbenzamide** derivatives as potent antagonists for MC5R, a target implicated in sebaceous gland regulation (acne treatment).<sup>[1]</sup>

- Mechanism: The benzamide core mimics the endogenous ligand's pharmacophore, while the 3-chloro group occupies a hydrophobic sub-pocket, enhancing selectivity over MC1R/MC3R.
- Key Insight: The 4-methyl group prevents metabolic oxidation at the para-position, extending the half-life ( ) of the compound in microsomal stability assays.

### Fragment-Based Screening (FBS)

In kinase inhibitor campaigns, this molecule serves as an excellent "fragment" seed.

- Binding Mode: The amide

acts as a donor to the hinge region (e.g., Glu/Met residues), while the carbonyl accepts a H-bond.

- Growth Vector: The Chlorine atom is replaced (via the Suzuki protocol above) to extend into the "gatekeeper" region or solvent-exposed front, rapidly improving potency from M to nM range.

## Safety & Handling (SDS Summary)

- Hazards: Irritant (Skin/Eye). Harmful if swallowed.
- GHS Classification: H302 (Acute Tox), H315 (Skin Irrit), H319 (Eye Irrit).
- Storage: Store at RT, kept dry. Stable under normal conditions.
- Disposal: Halogenated organic waste stream.[1]

## References

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